Mold Release Force Reduction: N,N'-Ethylenebisoleamide Achieves Top-Tier Efficacy with a Distinct Processing Trade-Off in Acetal Resins
In acetal resin processing, N,N'-Ethylenebisoleamide (ethylene bisoleamide) demonstrates a 25.1% reduction in mold release force at a 5000 ppm loading level [1]. This is the highest reduction among the tested bisamides. In direct comparison, the saturated analog, Ethylene Bis-Stearamide (EBS), achieves a 23.3% reduction at the identical 5000 ppm loading [1]. The quantified difference is a 1.8 percentage-point improvement in mold release force reduction [1].
| Evidence Dimension | Reduction of Mold Ejection Force |
|---|---|
| Target Compound Data | 25.1% reduction |
| Comparator Or Baseline | Ethylene Bis-Stearamide (EBS): 23.3% reduction |
| Quantified Difference | 1.8 percentage-points (absolute) |
| Conditions | Acetal resin, 5000 ppm additive loading |
Why This Matters
This data confirms N,N'-Ethylenebisoleamide as the most effective bisamide mold release agent in this polymer system, providing a quantifiable advantage for high-speed molding operations where cycle time reduction is critical, though users must account for its potential to cause resin darkening [1].
- [1] Coatings Technology Handbook, Third Edition. 2006. Taylor & Francis Group, LLC. Chapter 72.4, Table 72.3: Effectiveness of Mold Release Agents in Acetal. View Source
